N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-methoxybenzamide
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Overview
Description
N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-methoxybenzamide is a polycyclic compound with a complex structure. It has garnered interest due to its potential antiviral properties and unique chemical characteristics. This compound is part of a broader class of polycyclic N-amidoimides, which have shown significant biological activity, particularly against orthopoxviruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-methoxybenzamide typically involves the reaction of 4-oxatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione with hydrazides of benzoic acids . The reaction conditions often include refluxing in solvents such as xylene or toluene to increase yield and purity .
Industrial Production Methods
Industrial production methods for this compound are still being optimized. The process generally involves the Diels-Alder reaction of cycloheptatriene with maleic anhydride, followed by further reactions with hydrazides . The optimization focuses on improving yield and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzamide ring.
Reduction: This reaction can reduce the carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, arylisocyanates, and phenylisothiocyanate . Reaction conditions often involve refluxing in solvents like ethanol or benzene .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as 1-aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)ureas .
Scientific Research Applications
N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-methoxybenzamide involves its interaction with viral proteins, inhibiting their replication . The compound targets specific molecular pathways within the virus, disrupting its life cycle and preventing it from infecting host cells .
Comparison with Similar Compounds
Similar Compounds
ST-246: A close analog with a pentacyclo[6.4.0.02,10.04,9]dodeca-5,11-diene skeleton.
N-(2,6-dimethylphenyl)-N’-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)ethanediamide: Another derivative with high antiviral activity.
Uniqueness
N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-methoxybenzamide stands out due to its specific antiviral properties and the ability to form various derivatives with potential biological activities . Its unique polycyclic structure also contributes to its distinct chemical behavior and reactivity .
Properties
IUPAC Name |
N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-25-10-4-2-9(3-5-10)17(22)20-21-18(23)15-11-6-7-12(14-8-13(11)14)16(15)19(21)24/h2-7,11-16H,8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZCRHNAIUYXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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